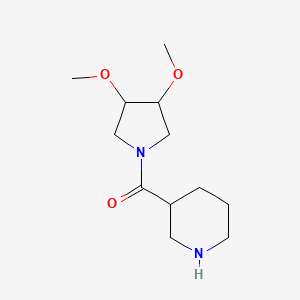
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone
描述
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interaction with various receptors and its therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine and piperidine moiety, which are known for their ability to interact with neurotransmitter systems. The presence of methoxy groups enhances solubility and bioavailability, making it a favorable candidate for pharmacological studies.
Interaction with Receptors
Research indicates that compounds with similar structures exhibit significant activity at histamine H3 and sigma-1 receptors. The piperidine moiety is critical for binding interactions, as evidenced by studies showing that modifications to this group can affect receptor affinity and selectivity:
- Histamine H3 Receptor : Compounds related to this compound have demonstrated potent inhibition at the H3 receptor, with Ki values ranging from 2.7 nM to 31 nM depending on structural variations .
- Sigma-1 Receptor : Similar derivatives have shown dual activity at sigma receptors, with Ki values as low as 3.3 nM, indicating a strong potential for therapeutic applications in pain management and neurological disorders .
Antinociceptive Effects
A study focused on piperidine derivatives reported promising antinociceptive effects in vivo. The dual-targeting nature of these compounds suggests they may be effective in treating both nociceptive and neuropathic pain .
Antimalarial Activity
Another relevant study evaluated the biological activity of piperidine-based compounds against Plasmodium falciparum, the causative agent of malaria. While this compound was not specifically tested, related compounds showed significant antimalarial activity with EC50 values around 3 μM, indicating potential for further development in antimalarial therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity:
| Compound Structure | Ki (nM) at H3R | Ki (nM) at σ1R | Activity Type |
|---|---|---|---|
| Compound A | 6.2 | 4.5 | Dual-targeting |
| Compound B | 10.3 | 18 | Selective H3R |
| Compound C | 31 | 2958 | Selective for H3R |
These findings suggest that modifications to the piperidine ring can significantly alter receptor binding affinities and selectivity profiles.
属性
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-4-3-5-13-6-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSHJMUFYQRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















